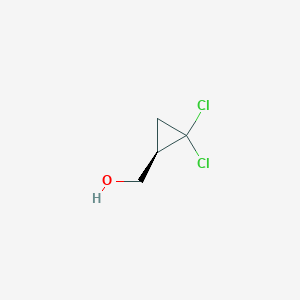

(R)-(2,2-Dichlorocyclopropyl)methanol

Description

Significance of Cyclopropane (B1198618) Derivatives in Chemical Science

Cyclopropane and its derivatives are fundamental motifs in organic chemistry, notable for their inherent ring strain, which imparts unique reactivity. epa.gov This three-membered carbocycle is present in a wide array of natural products and biologically active molecules, underscoring its importance in medicinal chemistry and chemical biology. The strained C-C bonds of the cyclopropane ring possess a higher p-character than typical alkanes, leading to reactivity patterns that resemble those of alkenes. This feature allows for a variety of ring-opening reactions, providing access to diverse and complex molecular scaffolds.

The Role of Halogenated Cyclopropanes as Synthetic Intermediates

The introduction of halogen atoms, such as chlorine, onto the cyclopropane ring further enhances its synthetic utility. Halogenated cyclopropanes serve as versatile intermediates, with the halogens acting as handles for a range of chemical transformations. For instance, gem-dihalocyclopropanes can undergo ring-opening reactions, rearrangements, or be converted into allenes. The presence of chlorine atoms in (R)-(2,2-Dichlorocyclopropyl)methanol not only influences the electronic properties of the cyclopropane ring but also provides pathways for further functionalization, making it a valuable precursor in multi-step syntheses.

Enantiomerically Pure Cyclopropyl (B3062369) Alcohols: A Class of Chiral Building Blocks

Enantiomerically pure compounds are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its specific stereochemistry. Chiral cyclopropyl alcohols, such as this compound, are a significant class of chiral building blocks. The hydroxyl group can be used to direct subsequent reactions to a specific face of the molecule, allowing for a high degree of stereocontrol in downstream applications. The synthesis of such enantiomerically pure building blocks is a key focus of asymmetric synthesis, with various methods being developed to achieve high levels of enantioselectivity.

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for analogous chiral dichlorocyclopropyl systems provide significant insights. The primary focus in this area is on the development of catalytic, enantioselective methods for the synthesis of such compounds.

A key strategy involves the asymmetric cyclopropanation of allylic alcohols. This approach often utilizes a chiral catalyst to control the stereochemical outcome of the reaction between an alkene and a dichlorocarbene (B158193) source. Research in this field explores various catalyst systems, including those based on transition metals like rhodium, copper, and cobalt, often in complex with chiral ligands. The goal is to achieve high yields and high enantiomeric excess (e.e.) of the desired enantiomer.

For instance, the development of chiral cobalt(II) porphyrin complexes has shown exceptional selectivity in cyclopropanation reactions. guidechem.com Similarly, chiral iron porphyrins have been used for asymmetric cyclopropanation with broad substrate scope and high diastereoselectivity and enantioselectivity. epa.gov While these examples may not directly use allyl alcohol to produce this compound, they represent the forefront of research in creating chiral cyclopropanes.

The application of these chiral building blocks is another significant research avenue. Once synthesized, this compound and its analogs can be used as intermediates in the total synthesis of complex natural products or in the development of novel pharmaceutical agents. The combination of the reactive dichlorocyclopropane ring and the chiral alcohol functionality allows for the construction of multiple stereocenters with high precision.

Physicochemical Properties of (2,2-Dichlorocyclopropyl)methanol

| Property | Value | Source |

| Molecular Formula | C4H6Cl2O | guidechem.com |

| Molecular Weight | 141 g/mol | guidechem.com |

| CAS Number | 5365-23-1 | guidechem.com |

| Predicted pKa | 15.10 ± 0.10 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6Cl2O |

|---|---|

Molecular Weight |

140.99 g/mol |

IUPAC Name |

[(1R)-2,2-dichlorocyclopropyl]methanol |

InChI |

InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m1/s1 |

InChI Key |

KRHRPJKHUHTSDK-GSVOUGTGSA-N |

Isomeric SMILES |

C1[C@@H](C1(Cl)Cl)CO |

Canonical SMILES |

C1C(C1(Cl)Cl)CO |

Origin of Product |

United States |

Advanced Reactivity and Transformation Chemistry of R 2,2 Dichlorocyclopropyl Methanol

Reaction Pathways Involving the Cyclopropyl (B3062369) Ring

The high ring strain and the presence of two chlorine atoms on the same carbon atom make the cyclopropyl ring of (R)-(2,2-dichlorocyclopropyl)methanol susceptible to a variety of transformations, including ring-opening, rearrangement, and annulation reactions.

Ring-Opening Reactions and Their Stereochemical Implications

The significant strain inherent in the cyclopropane (B1198618) ring makes it prone to cleavage under various conditions, a reactivity that is analogous to the ring-opening of epoxides. These reactions can proceed through mechanisms with SN1 or SN2 characteristics, depending on the reagents and conditions, which in turn dictates the regioselectivity and stereochemistry of the products. beilstein-journals.org

Under acidic conditions, protonation of the alcohol can lead to the formation of a cyclopropylcarbinyl cation. This cation is notoriously unstable and can undergo rapid electrocyclic ring-opening to form a homoallylic cation, ultimately leading to various unsaturated products. The stereochemistry of the starting material, being the (R)-enantiomer, would be expected to influence the stereochemical outcome of these transformations, potentially affording chiral products.

Alternatively, nucleophilic attack can induce ring-opening. Strong nucleophiles, under basic conditions, would likely attack one of the carbon atoms of the cyclopropyl ring in an SN2-like fashion. youtube.com Due to the steric hindrance and electronic effects of the dichlorinated carbon, the attack would preferentially occur at one of the other two ring carbons. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) has been shown to open the ring of related 1,1-dichloro-2-phenylcyclopropane to yield a dimethoxycyclopropane derivative, suggesting a pathway that may proceed through a cyclopropene (B1174273) intermediate. orgsyn.org

Rearrangement Reactions of Dichlorocyclopropyl Systems

The dichlorocyclopropyl moiety is a precursor to a variety of fascinating molecular rearrangements. Often initiated by the formation of a carbocation adjacent to the ring, these reactions can lead to significant structural reorganization, including ring expansion. organicchemistrytutor.comwikipedia.org For this compound, conversion of the hydroxyl group into a good leaving group followed by its departure would generate a primary cyclopropylcarbinyl cation. This species can undergo rearrangement to a more stable cyclobutyl cation or open to a homoallylic cation, driving the formation of new ring systems or linear structures. wikipedia.org

These types of rearrangements, broadly classified as Wagner-Meerwein shifts, are driven by the release of ring strain. wikipedia.org The specific pathway and resulting product are highly dependent on the reaction conditions and the substitution pattern of the cyclopropane ring. A notable related transformation is the divinylcyclopropane-cycloheptadiene rearrangement, which showcases the propensity of substituted cyclopropanes to undergo concerted pericyclic reactions to form larger rings. beilstein-journals.org

Ipso-Type Benzannulations in Aromatic Ring Construction

A powerful application of dichlorocyclopropyl methanol derivatives is in the construction of aromatic rings through benzannulation reactions. Specifically, (Ar)(2,2-dichlorocyclopropyl)methanols can undergo a regiocontrolled ipso-type benzannulation to produce uniquely substituted α-arylnaphthalenes. masterorganicchemistry.com This transformation differs from conventional benzannulation pathways. When ortho- or para-substituted 1,1-diaryl-2,2-dichlorocyclopropylmethanols are treated with a Lewis acid like SnCl4, the reaction proceeds through an ipso-attack, leading to a spiro intermediate which then rearranges to the α-arylnaphthalene. masterorganicchemistry.com In contrast, meta-substituted analogues tend to follow the conventional benzannulation route. masterorganicchemistry.com

This methodology has been successfully applied to substrates like (2,2-dichlorocyclopropyl)(2,4,6-trimethoxyphenyl)methanol, which upon reaction, produced the expected spiro compound in 70% yield, supporting the proposed ipso-benzannulation pathway. masterorganicchemistry.com

| Entry | Reactant | Conditions | Product | Yield (%) | Regioselectivity |

| 1 | (4-MeOC6H4)(Ph)C(OH)CH(CH2)CCl2 | SnCl4, CH2Cl2, 0 °C to rt | 1-(4-Methoxyphenyl)-4-phenylnaphthalene | 85 | >99:1 (ipso) |

| 2 | (2-MeOC6H4)(Ph)C(OH)CH(CH2)CCl2 | SnCl4, CH2Cl2, 0 °C to rt | 1-(2-Methoxyphenyl)-8-phenylnaphthalene | 80 | >99:1 (ipso) |

| 3 | (2,4,6-Me3C6H2)(Ph)C(OH)CH(CH2)CCl2 | SnCl4, CH2Cl2, 0 °C to rt | 1-Phenyl-5,7-dimethylnaphthalene | 75 | >99:1 (ipso) |

| 4 | (2,4,6-MeO3C6H2)CH(OH)CH(CH2)CCl2 | SnCl4, CH2Cl2, 0 °C to rt | Spiro[naphthalene-1,1'-cyclopropane] intermediate | 70 | N/A |

Derivatization at the Primary Alcohol Moiety

The primary alcohol functional group in this compound allows for a wide range of standard chemical transformations, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The primary alcohol can be readily converted into esters and ethers using standard synthetic protocols.

Esterification: The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, provides a direct route to the corresponding esters. wiley-vch.de This is an equilibrium process, often driven to completion by using an excess of the alcohol or by removal of water. nih.gov Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be acylated using more reactive carboxylic acid derivatives such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Etherification: Ether derivatives can be synthesized through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a common approach. Another efficient method for preparing methyl or ethyl ethers from activated alcohols involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. libretexts.orgguidechem.com

| Reaction Type | Reagents | Product Structure |

| Esterification | Acetic Anhydride, Pyridine | R-CH2-O-C(O)CH3 |

| Esterification | Benzoyl Chloride, Et3N | R-CH2-O-C(O)Ph |

| Etherification | NaH, then CH3I | R-CH2-O-CH3 |

| Etherification | TCT, DMSO, EtOH | R-CH2-O-CH2CH3 |

| (Where R = (R)-2,2-dichlorocyclopropyl) |

Oxidation Reactions and Their Mechanistic Studies

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation, effectively oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, especially when performed in an anhydrous solvent like dichloromethane. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The mechanism involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of the α-proton by a base (such as pyridine) to form the carbonyl group. libretexts.orgchemistrysteps.com

Another important method is the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction is known for its mild conditions and high yields. adichemistry.com The mechanism proceeds through the formation of an alkoxysulfonium salt. The added base then deprotonates the carbon α to the oxygen, leading to the formation of a sulfur ylide, which subsequently fragments via a five-membered cyclic transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. youtube.comwikipedia.org

| Oxidation Method | Reagents | Product | Key Features |

| PCC Oxidation | Pyridinium chlorochromate (PCC), CH2Cl2 | (R)-(2,2-Dichlorocyclopropyl)carbaldehyde | Mild; stops at the aldehyde. organicchemistrytutor.commasterorganicchemistry.com |

| Swern Oxidation | 1. (COCl)2, DMSO, -78 °C; 2. R-CH2OH; 3. Et3N | (R)-(2,2-Dichlorocyclopropyl)carbaldehyde | Very mild; avoids heavy metals. chemistrysteps.comadichemistry.com |

| Jones Oxidation | CrO3, H2SO4, Acetone | (R)-2,2-Dichlorocyclopropanecarboxylic acid | Strong oxidant; proceeds to carboxylic acid. |

| (Where R-CH2OH = this compound) |

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

The primary hydroxyl group of this compound serves as a key handle for a variety of functional group interconversions through nucleophilic substitution pathways. Direct displacement of the hydroxyl group is unfavorable due to its poor leaving group ability. Therefore, activation of the hydroxyl group is a prerequisite for successful substitution.

A common strategy for this activation is its conversion into a better leaving group, such as a tosylate or mesylate. For instance, treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This tosylate is then susceptible to attack by a range of nucleophiles in an SN2 fashion, leading to inversion of configuration at the stereocenter if it were chiral.

Another powerful method for effecting nucleophilic substitution with inversion of configuration is the Mitsunobu reaction. This reaction allows for the direct conversion of the alcohol to a variety of functional groups using a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile. For example, a reaction with a carboxylic acid would yield the corresponding ester. A notable application of this reaction on a similar diaryl-2,2-dichlorocyclopropylmethanol system involved a Mitsunobu cyclization step, highlighting its utility in complex syntheses. rsc.org

These methods open the door to the introduction of a wide array of functionalities, including azides, cyanides, and thiols, at the carbon atom bearing the original hydroxyl group. The choice of method and nucleophile allows for precise control over the resulting molecular architecture.

Transformations Involving Chlorine Atoms

The two chlorine atoms on the cyclopropane ring are defining features of the molecule's reactivity. Their presence activates the ring towards certain transformations and provides handles for further functionalization through displacement or removal.

Nucleophilic Displacement of Chlorine Atoms on the Cyclopropane Ring

Direct nucleophilic displacement of the chlorine atoms on the cyclopropane ring is generally challenging due to the increased s-character of the C-Cl bonds and the steric hindrance of the ring. However, under specific conditions and with potent nucleophiles, substitution can be achieved. Reactions of gem-dichlorocyclopropanes with nucleophiles can sometimes lead to ring-opening products, depending on the substrate and reaction conditions. For instance, the reaction of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines can result in dihydropyrazoles through a nucleophilic ring-opening mechanism. nih.gov

While specific examples for this compound are not extensively documented in readily available literature, analogous systems demonstrate that such transformations are plausible. The outcome of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts.

Reductive Dehalogenation Strategies

The selective removal of one or both chlorine atoms from the cyclopropane ring is a valuable transformation that provides access to monochlorinated or fully reduced cyclopropane derivatives. Various reductive methods have been developed for this purpose.

One common approach involves the use of radical reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). This method is known to effectively reduce gem-dihalocyclopropanes to the corresponding monohalocyclopropanes. The reduction of substituted gem-dibromocyclopropanes with tri-n-butyltin hydride has been shown to yield a mixture of cis and trans isomers of the monobromocyclopropane. researchgate.net

Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which has been demonstrated to effectively reduce gem-dichlorocyclopropanes to monochlorocyclopropanes in good yields. researchgate.net The table below summarizes some common reagents used for the reductive dehalogenation of gem-dihalocyclopropanes.

| Reagent System | Product(s) | Typical Yields | Reference |

| Tributyltin hydride (Bu₃SnH), AIBN | Monohalocyclopropanes (mixture of isomers) | Good | researchgate.net |

| Lithium aluminum hydride (LiAlH₄) | Monochlorocyclopropanes | Good | researchgate.net |

These reductive strategies significantly expand the synthetic utility of this compound, allowing for the generation of less halogenated and structurally diverse cyclopropane derivatives.

Reactivity of Geminal Dichlorides in Cyclopropyl Systems

The geminal dichloride moiety imparts unique reactivity to the cyclopropane ring. The electron-withdrawing nature of the chlorine atoms acidifies the cyclopropyl protons and can influence the stability of adjacent carbocations or radicals. This electronic effect is crucial in understanding the regioselectivity and stereoselectivity of reactions involving the cyclopropane ring.

Furthermore, gem-dihalocyclopropanes are well-established precursors for the synthesis of allenes through the Doering-Moore-Skattebøl reaction, which typically involves reaction with an organolithium reagent. While this reaction proceeds via a carbene intermediate and leads to ring expansion and rearrangement, it underscores the diverse reactivity pathways available to gem-dichlorocyclopropyl systems. The kinetic stability of gem-dihalocyclopropanes, despite their inherent ring strain, makes them robust intermediates in multi-step syntheses. rsc.org The versatile chemistry of this functional group allows for a wide range of transformations, leading to the formation of various valuable organic molecules. rsc.org

Applications in the Synthesis of Complex Chiral Molecules

(R)-(2,2-Dichlorocyclopropyl)methanol as a Chiral Building Block

The utility of this compound as a chiral synthon is centered on the precise three-dimensional arrangement of its functional groups, which can be used to induce stereoselectivity in subsequent chemical reactions.

Construction of Chiral Polycyclic Systems

While chiral cyclopropyl (B3062369) derivatives are foundational in the synthesis of complex molecules, specific, documented examples of this compound being directly employed in the construction of chiral polycyclic systems are not extensively reported in readily available scientific literature. The inherent strain and specific reactivity of the dichlorocyclopropyl group present unique challenges and opportunities for such applications, which remain a specialized area of research.

Incorporation into Chiral Scaffolds for Asymmetric Synthesis

The incorporation of a chiral fragment into a larger molecule to act as a scaffold or auxiliary is a key strategy in asymmetric synthesis. nih.gov Chiral building blocks are essential for creating these scaffolds, which guide the stereochemical outcome of a reaction. researchgate.net Although this is a common application for chiral alcohols, specific instances of this compound being integrated into such scaffolds for broader use in asymmetric catalysis are not widely documented.

Precursors for Optically Active Cyclopropyl-Containing Compounds

The derivatization of this compound allows for the synthesis of other valuable, optically active compounds where the dichlorocyclopropyl moiety is a key structural feature.

Synthesis of Chiral Phosphoric Acid Derivatives

Chiral phosphoric acids (CPAs) have become a significant class of organocatalysts for a multitude of asymmetric transformations. Typically, these catalysts are derived from axially chiral backbones like BINOL or spiranes. The synthesis of novel CPAs from other chiral alcohols is an ongoing area of interest; however, the preparation of chiral phosphoric acid derivatives specifically from this compound is not a commonly reported pathway in the literature.

Formation of Nitrogen-Containing Cyclopropyl Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.com The synthesis of such structures often involves the cyclization of precursors containing both nitrogen and other reactive functionalities. While methods exist for creating nitrogen-containing heterocycles, researchgate.net direct synthetic routes starting from this compound to form these structures are not prominently featured in published research.

Design and Synthesis of Advanced Dichlorocyclopropyl Derivatives

The chemical modification of this compound is the most direct application of its role as a building block. The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters, azides) or used as a handle for coupling with other molecules. These reactions would yield more complex, "advanced" derivatives, where the chiral dichlorocyclopropyl unit imparts specific properties to the new molecule. However, detailed studies focusing on a broad range of such advanced derivatives from this specific precursor are limited. One related area of interest is the synthesis of the drug Ciprofibrate, which features a 2,2-dichlorocyclopropyl moiety, although its synthesis starts from (2,2-Dichlorocyclopropyl)benzene, a related but distinct starting material. guidechem.comchemsynthesis.com

Stereocontrolled Approaches to Biologically Relevant Scaffolds

The gem-dichlorocyclopropyl group is a versatile precursor that can be transformed into a variety of functional groups. A key application of chiral cyclopropanes like this compound in the synthesis of biologically relevant scaffolds is through selective ring-opening reactions. These reactions can proceed through various mechanisms, often catalyzed by transition metals, leading to the formation of acyclic chains with controlled stereochemistry. For instance, the cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring can unveil complex stereochemical arrays that are otherwise challenging to assemble.

While specific examples detailing the direct conversion of this compound into intricate, biologically relevant scaffolds are not extensively documented in readily accessible literature, the general synthetic utility of related chiral cyclopropanes is well-established. Methodologies developed for other cyclopropylcarbinol derivatives, such as palladium-catalyzed remote functionalization and selective ring-opening, demonstrate the potential to generate distant stereocenters, including congested quaternary carbons, in acyclic systems. nih.gov These strategies are fundamental in building the carbon skeletons of many natural products and pharmacologically important molecules. The presence of the dichloromethylene group in this compound offers additional synthetic handles for transformation either before or after the ring-opening step, further expanding its potential as a versatile chiral starting material.

Precursors for Functional Materials and Ligands

The rigid, stereodefined structure of this compound makes it an attractive starting point for the synthesis of chiral ligands used in asymmetric catalysis. Chiral ligands are crucial for creating a stereoselective environment around a metal center, enabling the synthesis of enantiomerically pure compounds. Although direct synthetic routes from this compound to widely used ligand classes are not prominently reported, its structure contains the necessary elements for elaboration into novel ligand architectures.

The synthetic strategy would typically involve modification of the primary alcohol and subsequent reaction at the dichloromethylene group or stereospecific ring-opening to construct a chiral backbone. This backbone could then be functionalized with coordinating groups, such as phosphines, amines, or ethers, to create a new chiral ligand. The development of novel chiral ligands is a continuous effort in organic synthesis to improve the efficiency and selectivity of catalytic transformations. Building blocks that provide a unique and rigid chiral environment, such as those derivable from this compound, are valuable in this pursuit.

The table below lists compounds that are part of the broader chemical class or are mentioned in the context of synthetic strategies relevant to the application of chiral cyclopropanes.

Spectroscopic and Chromatographic Methods in Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) of chiral compounds. mdpi.comnih.gov The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. nih.gov For a chiral alcohol like (R)-(2,2-Dichlorocyclopropyl)methanol, polysaccharide-based or cyclodextrin-based CSPs are commonly employed. sigmaaldrich.com

The method involves dissolving the analyte in a suitable solvent and injecting it into the HPLC system. The mobile phase, typically a mixture of organic solvents like hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), carries the sample through the column containing the CSP. researchgate.net The choice of mobile phase composition and flow rate is optimized to achieve baseline separation of the enantiomers. researchgate.net Detection is commonly performed using a UV detector.

The enantiomeric purity is calculated from the relative peak areas of the two enantiomers in the chromatogram. For instance, the enantiomeric excess (% e.e.) can be determined using the formula: % e.e. = [(Area R - Area S) / (Area R + Area S)] x 100.

Detailed Research Findings: A common approach for separating chiral alcohols involves using a CSP coated with a derivative of cellulose (B213188) or amylose. The interactions responsible for chiral recognition are typically a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. By optimizing the mobile phase, for example by adjusting the ratio of hexane to isopropanol, the resolution between the enantiomeric peaks can be maximized.

Table 1: Illustrative Chiral HPLC Method for (2,2-Dichlorocyclopropyl)methanol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 14.8 min |

| Resolution (Rs) | > 2.0 |

Gas-Liquid Chromatography (GLC) in Enantiomeric Purity Determination

Gas-Liquid Chromatography (GLC), particularly with chiral capillary columns, is another powerful technique for the separation and quantification of enantiomers, especially for volatile compounds like smaller alcohols. gcms.czuni-muenchen.de The method often utilizes a stationary phase composed of a cyclodextrin (B1172386) derivative coated onto a polysiloxane backbone. nih.gov

For analysis, the this compound sample, which may be derivatized to increase its volatility and interaction with the CSP, is injected into the gas chromatograph. An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through the heated capillary column. The differential partitioning of the enantiomers between the gas phase and the chiral liquid stationary phase results in their separation. uni-muenchen.de A Flame Ionization Detector (FID) is typically used for detection due to its high sensitivity for organic compounds.

Detailed Research Findings: The selection of the specific cyclodextrin derivative for the CSP is crucial for achieving separation. gcms.cz For instance, permethylated or acetylated β-cyclodextrin derivatives are effective for resolving a wide range of chiral compounds, including alcohols. The temperature program of the GC oven is a critical parameter that is optimized to ensure sufficient resolution and reasonable analysis times. A slow temperature ramp can often improve the separation between closely eluting enantiomers.

Table 2: Illustrative Chiral GLC Method for (2,2-Dichlorocyclopropyl)methanol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Rt-βDEXcst™ (2,3-di-O-ethyl-6-O-TBDMS-β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 220 °C |

| Oven Program | 80 °C (hold 2 min), then ramp at 2 °C/min to 160 °C |

| Detector | FID at 250 °C |

| Retention Time (S)-enantiomer | 35.2 min |

| Retention Time (R)-enantiomer | 36.1 min |

| Resolution (Rs) | > 1.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereostructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). rsc.org While standard NMR can confirm the constitution of (2,2-Dichlorocyclopropyl)methanol, specialized NMR techniques are required to probe its stereochemistry.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect distinct signals for the CH₂OH group's protons, the cyclopropyl (B3062369) ring protons, and the hydroxyl proton. The diastereotopic protons of the CH₂ group and the non-equivalent protons on the cyclopropyl ring would exhibit complex splitting patterns.

¹³C NMR spectroscopy indicates the number of non-equivalent carbon atoms and their chemical environment. The spectrum of this compound would show signals for the dichlorinated carbon of the cyclopropyl ring, the two CH carbons of the ring, and the carbon of the hydroxymethyl group.

Detailed Research Findings: The elucidation of the stereostructure via NMR relies on the analysis of chemical shifts (δ) and coupling constants (J). The protons on the cyclopropyl ring form a complex spin system. The proton attached to the same carbon as the methanol (B129727) group (H-1) and the two protons on the adjacent carbon (H-3) are all chemically and magnetically non-equivalent, leading to complex multiplets in the ¹H NMR spectrum. The relative stereochemistry can be inferred from the magnitude of the coupling constants and through 2D NMR experiments like NOESY, which can reveal through-space proximity between protons. The use of chiral shift reagents can also be employed to differentiate the signals of the two enantiomers in a racemic mixture, allowing for the determination of enantiomeric purity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CCl₂ | - | ~ 60-65 |

| CH-CH₂OH | ~ 1.5-1.8 (m) | ~ 28-33 |

| CH₂ (ring) | ~ 1.2-1.6 (m) | ~ 20-25 |

| CH₂OH | ~ 3.5-3.8 (m) | ~ 65-70 |

Conclusion and Future Research Directions

Summary of Key Methodological Advances and Synthetic Utility

The primary challenge in accessing enantiomerically pure (R)-(2,2-Dichlorocyclopropyl)methanol lies in controlling the stereochemistry during the creation of the cyclopropane (B1198618) ring or in the resolution of a racemic mixture. A significant methodological advance has been the application of chemoenzymatic methods, specifically the kinetic resolution of racemic (±)-(2,2-dichlorocyclopropyl)methanol.

This approach leverages the high enantioselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer in high purity. A notable example is the resolution using Lipase (B570770) Amano PS from Pseudomonas cepacia. In this process, the lipase selectively catalyzes the acylation of the (S)-enantiomer with vinyl acetate, leaving the desired this compound with an excellent enantiomeric excess (>99% ee) at a conversion of approximately 49%. This method is highly effective, providing both enantiomers in high optical purity for further use.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-(2,2-Dichlorocyclopropyl)methanol

| Enzyme | Acyl Donor | Solvent | Temp. | Time | Conversion (%) | Product (ee %) | Unreacted Alcohol (ee %) |

|---|---|---|---|---|---|---|---|

| Lipase Amano PS | Vinyl acetate | Diisopropyl ether | rt | 7 h | 49 | (S)-acetate (98%) | (R)-alcohol (>99%) |

The synthetic utility of the resulting this compound has been demonstrated in its use as a chiral building block. For instance, it serves as a precursor for the synthesis of optically active 1-amino-2,2-dichlorocyclopropanecarboxylic acid, a constrained, non-proteinogenic amino acid. Such unnatural amino acids are of significant interest in medicinal chemistry for the development of peptides with modified structures and enhanced biological activity.

Emerging Synthetic Strategies for Dichlorocyclopropylmethanols

While kinetic resolution is a powerful tool, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Consequently, emerging strategies are increasingly focused on direct asymmetric synthesis, which can theoretically provide a 100% yield of the target enantiomer.

One of the most promising emerging strategies is the asymmetric dichlorocyclopropanation of allyl alcohol using chiral transition metal catalysts. This method involves the reaction of allyl alcohol with a source of dichlorocarbene (B158193) (:CCl₂) in the presence of a chiral catalyst, typically based on copper or rhodium complexes with chiral ligands. The catalyst creates a chiral environment that directs the approach of the dichlorocarbene to one face of the double bond, thereby inducing enantioselectivity. Although documented examples for achieving high enantioselectivity specifically for this compound remain an area of active development, the principle has been successfully applied to a wide range of other olefins.

Another burgeoning area is the use of biocatalysis beyond kinetic resolution . This includes the use of engineered ketoreductases (KREDs) for the asymmetric reduction of a prochiral ketone precursor, 2,2-dichlorocyclopropyl-carboxaldehyde. This approach could offer high enantioselectivity and operate under environmentally benign aqueous conditions.

Future Directions in Asymmetric Synthesis and Chiral Pool Applications

The future of synthesizing this compound and related compounds will likely be driven by the quest for greater efficiency and sustainability. A key direction is the development of more active and highly selective catalysts for direct asymmetric dichlorocyclopropanation. This involves the design of novel chiral ligands that can exert precise stereochemical control. High-throughput screening of catalyst libraries and computational modeling will be instrumental in accelerating this discovery process.

Furthermore, the application of this compound as a chiral pool starting material is an area ripe for exploration. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products (like amino acids and sugars). While not a natural product itself, once synthesized in high purity, this compound can be considered part of the synthetic chiral pool. Its well-defined stereocenter and versatile functional groups (hydroxyl, dichlorocyclopropyl) make it an attractive starting point for the stereocontrolled synthesis of complex natural products and pharmaceuticals. Future research will likely focus on elaborating this building block into a wider range of complex target molecules.

Potential for Novel Reactivity Discoveries in Dichlorocyclopropyl Systems

The high degree of ring strain and the presence of the electron-withdrawing chlorine atoms in the 2,2-dichlorocyclopropyl group impart unique reactivity that is yet to be fully harnessed. Future research is expected to uncover novel chemical transformations of this system.

A significant area of potential discovery lies in the selective ring-opening reactions of the dichlorocyclopropane ring. Under specific conditions (e.g., using reducing agents like sodium in liquid ammonia (B1221849) or organolithium reagents), the three-membered ring can be opened to generate various acyclic or larger ring structures. The chirality of the starting material, this compound, could be used to control the stereochemistry of the products of these transformations, providing enantiomerically enriched and structurally diverse molecules that would be difficult to access through other means. The selective activation of one of the C-Cl bonds or the C-C bonds of the cyclopropane ring could lead to new synthetic methodologies, further expanding the utility of this chiral building block.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-(2,2-Dichlorocyclopropyl)methanol, and how is enantiomeric purity maintained during synthesis?

- Methodological Answer : Synthesis typically involves cyclopropanation of allylic alcohols or ketones with dichlorocarbene precursors. Enantiomeric purity is achieved via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis using transition-metal complexes (e.g., Ru-based catalysts). For example, enantiomerically pure cyclopropane derivatives are obtained through kinetic resolution or enzymatic desymmetrization, as demonstrated in stereochemical studies of related dichlorocyclopropyl compounds .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring geometry and chlorine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and stereochemical assignments, as shown in studies of dichlorocyclopropyl derivatives .

- IR Spectroscopy : Identifies hydroxyl and C-Cl stretching vibrations (e.g., ~3400 cm for -OH and ~600 cm for C-Cl) .

Q. How does the dichlorocyclopropyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing Cl atoms increase ring strain and polarize adjacent bonds, accelerating solvolysis. Kinetic studies of similar compounds (e.g., dichlorocyclopropylcarbinyl chloride) reveal solvolysis rates ~10 sec in aqueous ethanol, comparable to primary alkyl chlorides. Stability tests should include pH-dependent degradation assays and Arrhenius plots to assess activation energy .

Advanced Research Questions

Q. What mechanistic insights have been gained from studying the solvolysis of dichlorocyclopropyl-containing compounds?

- Methodological Answer : Solvolysis proceeds via a carbocation intermediate stabilized by resonance with the cyclopropane ring. Linear free-energy relationships (LFERs) using σ* parameters (+0.72 for 2,2-dichlorocyclopropyl) predict reactivity trends. For example, experimental rates (1.8 × 10 sec) align with calculated values (2.4 × 10 sec) based on pK correlations . Isotopic labeling (e.g., O in HO) can track nucleophilic attack pathways.

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition-state geometries and quantify ring strain (e.g., ~27 kcal/mol for cyclopropane). Molecular dynamics simulations assess solvent effects (e.g., ethanol vs. DMSO). For example, studies on dichlorocyclopropyl sulfones show that LUMO localization on the cyclopropane ring directs nucleophilic attack .

Q. What strategies resolve conflicting data in biological activity assessments of cyclopropane-containing compounds?

- Methodological Answer : Orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition) and structure-activity relationship (SAR) studies differentiate nonspecific effects. For instance, a derivative with a (2,2-dichlorocyclopropyl)methoxy group showed selective activity against HEK293 and MCF-7 cell lines, validated via dose-response curves and apoptosis markers . Conflicting solubility data are addressed via logP measurements (e.g., 3.72 for related sulfides) .

Q. How does stereochemistry influence intermolecular interactions in supramolecular assemblies of this compound?

- Methodological Answer : X-ray crystallography reveals hydrogen-bonding networks and van der Waals contacts. For example, the (R)-enantiomer forms dimeric structures via OH···O interactions, while the (S)-enantiomer adopts helical packing. Differential scanning calorimetry (DSC) and powder XRD compare polymorph stability .

Q. What catalytic systems enable enantioselective synthesis of this compound?

- Methodological Answer : Chiral ligands (e.g., BINAP) with palladium or rhodium catalysts promote asymmetric cyclopropanation. For example, Ru-catalyzed reactions achieve >90% ee via π-allyl intermediates. Reaction optimization includes solvent screening (e.g., THF vs. toluene) and temperature gradients to suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.